molecular formula C9H17NO3 B11964943 2-Carbamoyl-2-propylpentanoic acid CAS No. 87113-24-4

2-Carbamoyl-2-propylpentanoic acid

Cat. No.: B11964943
CAS No.: 87113-24-4
M. Wt: 187.24 g/mol
InChI Key: CDXGRRDBHYCNCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-2-propylpentanoic acid typically involves the carbamoylation of 2-propylpentanoic acid. One common method is the reaction of 2-propylpentanoic acid with a carbamoyl chloride in the presence of a base . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale carbamoylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-2-propylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride

Properties

CAS No.

87113-24-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-carbamoyl-2-propylpentanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H2,10,11)(H,12,13)

InChI Key

CDXGRRDBHYCNCP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)N)C(=O)O

Origin of Product

United States

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